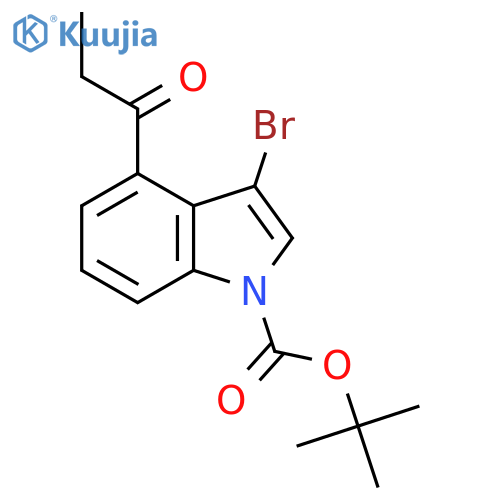

Cas no 1707391-50-1 (Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate)

Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate

- 3-Bromo-4-propionyl-indole-1-carboxylic acid tert-butyl ester

- Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate

-

- インチ: 1S/C16H18BrNO3/c1-5-13(19)10-7-6-8-12-14(10)11(17)9-18(12)15(20)21-16(2,3)4/h6-9H,5H2,1-4H3

- InChIKey: DWNJEOFQQLTTMV-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN(C(=O)OC(C)(C)C)C2C=CC=C(C(CC)=O)C=21

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 418

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 48.3

Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM266144-1g |

tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate |

1707391-50-1 | 95%+ | 1g |

$535 | 2023-02-02 | |

| Chemenu | CM266144-10g |

tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate |

1707391-50-1 | 95%+ | 10g |

$1618 | 2021-08-18 | |

| Chemenu | CM266144-5g |

tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate |

1707391-50-1 | 95%+ | 5g |

$1183 | 2021-08-18 | |

| Chemenu | CM266144-1g |

tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate |

1707391-50-1 | 95%+ | 1g |

$505 | 2021-08-18 |

Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate 関連文献

-

2. Book reviews

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylateに関する追加情報

Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate (CAS No. 1707391-50-1): A Comprehensive Overview

Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate (CAS No. 1707391-50-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate.

The molecular structure of Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate is composed of an indole core functionalized with a tert-butyl ester group, a bromine atom, and a propionyl moiety. The indole scaffold is a well-known privileged structure in medicinal chemistry due to its biological activity and ability to modulate various cellular processes. The presence of the tert-butyl ester group enhances the lipophilicity and stability of the molecule, while the bromine atom and propionyl moiety introduce additional functional groups that can be exploited for further chemical modifications.

The synthesis of Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate typically involves a multi-step process. One common approach is to start with an indole derivative and sequentially introduce the tert-butyl ester, bromine, and propionyl functionalities. For instance, the tert-butyl ester can be introduced via an esterification reaction using tert-butanol and an appropriate carboxylic acid derivative. The bromination step can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS). Finally, the propionylation can be carried out using propionyl chloride or propionic anhydride in the presence of a base.

Recent research has highlighted the potential of Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate in various biological contexts. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. For example, a study published in the Journal of Medicinal Chemistry demonstrated that Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate effectively inhibited the proliferation of human cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, another study in Bioorganic & Medicinal Chemistry Letters reported that this compound reduced inflammation in animal models by suppressing the production of pro-inflammatory cytokines.

The pharmacological properties of Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate have also been investigated in preclinical studies. These studies have shown that the compound has good oral bioavailability and favorable pharmacokinetic profiles, making it a promising candidate for further drug development. Moreover, its ability to cross the blood-brain barrier suggests potential applications in neurological disorders.

In conclusion, Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate (CAS No. 1707391-50-1) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for further investigation and development as a therapeutic agent. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.

1707391-50-1 (Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate) 関連製品

- 1256811-07-0(5-Bromo-3-isopropyl-2-methoxypyridine)

- 1500602-74-3(5-chloro-3-nitropyridine-2-sulfonamide)

- 2172464-25-2(1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol)

- 1805557-42-9(6-Bromo-2-nitropyridine-3-acetic acid)

- 66154-68-5(6-(Methylsulfonyl)nicotinonitrile)

- 1706448-81-8(1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine)

- 1851604-82-4(3-Bromo-1-butyl-1H-pyrazole)

- 2127240-81-5(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid)

- 1805582-65-3(3-Bromo-6-cyano-2-ethylphenylacetic acid)

- 474262-18-5(2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride)